(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15857699
InChI: InChI=1S/C11H18N4/c1-9-6-10(7-12)8-14-11(9)15-4-2-13-3-5-15/h6,8,13H,2-5,7,12H2,1H3
SMILES:
Molecular Formula: C11H18N4
Molecular Weight: 206.29 g/mol

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine

CAS No.:

Cat. No.: VC15857699

Molecular Formula: C11H18N4

Molecular Weight: 206.29 g/mol

* For research use only. Not for human or veterinary use.

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine -

Specification

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
IUPAC Name (5-methyl-6-piperazin-1-ylpyridin-3-yl)methanamine
Standard InChI InChI=1S/C11H18N4/c1-9-6-10(7-12)8-14-11(9)15-4-2-13-3-5-15/h6,8,13H,2-5,7,12H2,1H3
Standard InChI Key YLUQQFVZVXECPE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1N2CCNCC2)CN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine (C<sub>11</sub>H<sub>18</sub>N<sub>4</sub>) features a pyridine ring substituted at the 3-position with a methanamine group and at the 6-position with a piperazine moiety. The methyl group at the 5-position introduces steric and electronic effects that influence the compound’s reactivity and interactions. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, contributes to the molecule’s basicity and capacity for hydrogen bonding.

X-ray crystallographic studies of analogous piperazine-containing compounds, such as those described in PMC literature, reveal that the dihedral angles between aromatic and heterocyclic rings often dictate molecular conformation and intermolecular interactions . For instance, in structurally related sulfonamide derivatives, the pyridine and piperazine rings exhibit near-coplanar arrangements, facilitating intramolecular hydrogen bonds and stabilizing crystal packing . These observations suggest that (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine may adopt similar conformations, potentially influencing its bioavailability and target binding.

Spectroscopic Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying the structure of such compounds. In related piperazine derivatives, IR spectra typically show absorption bands for N-H stretching (3300–3400 cm<sup>−1</sup>) and C-N vibrations (1250–1350 cm<sup>−1</sup>) . <sup>1</sup>H-NMR signals for the piperazine protons appear as broad singlets near δ 2.5–3.5 ppm, while aromatic protons on the pyridine ring resonate between δ 7.0–9.0 ppm . Mass spectrometry would further confirm the molecular ion peak at m/z 206.3 for the free base form.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine likely involves multi-step reactions starting from commercially available pyridine precursors. A plausible route, inferred from methodologies applied to analogous compounds , includes:

  • Functionalization of Pyridine: Introduction of a methyl group at the 5-position via Friedel-Crafts alkylation or directed ortho-metallation.

  • Piperazine Substitution: Nucleophilic aromatic substitution at the 6-position using piperazine under basic conditions.

  • Methanamine Installation: Reductive amination or Gabriel synthesis to introduce the methanamine group at the 3-position.

A representative procedure, adapted from sulfonamide syntheses , involves reacting 4-chloropyridine derivatives with piperazine in anhydrous dimethylformamide (DMF) at 80–100°C, followed by purification via column chromatography. Yields for such reactions typically range from 50–70%, contingent on optimizing stoichiometry and reaction time.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Elevated temperatures (≥80°C) enhance reaction rates but risk side reactions such as decomposition.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

  • Catalysts: Palladium or copper catalysts may facilitate coupling reactions in analogous systems .

Recent advances in flow chemistry and microwave-assisted synthesis could further streamline production, reducing reaction times from hours to minutes.

Physicochemical Properties

Physical Properties

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine is described as a white to off-white crystalline solid. While specific melting point data are unavailable for this compound, related piperazine derivatives exhibit melting points between 160–200°C . Solubility profiles suggest moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and limited aqueous solubility at physiological pH, necessitating salt formation for pharmaceutical formulations.

Chemical Stability

The compound’s stability is influenced by its amine groups, which are susceptible to oxidation and hydrolysis. Accelerated stability studies under varying pH conditions (pH 1–10) would elucidate degradation pathways, guiding storage recommendations. Piperazine-containing analogs demonstrate enhanced stability in acidic environments due to protonation of the nitrogen atoms, reducing nucleophilic attack .

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Targets

Piperazine derivatives are prevalent in drugs targeting the central nervous system (CNS), including antidepressants (e.g., trazodone) and antipsychotics (e.g., aripiprazole). The structural features of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine suggest potential affinity for serotonin (5-HT) or dopamine receptors, though experimental validation is required. Molecular docking studies on related compounds reveal that the piperazine moiety often occupies hydrophobic pockets in target proteins, while the pyridine ring participates in π-π stacking interactions .

Applications in Drug Development

Lead Compound Optimization

The compound’s modular structure allows for derivatization at multiple positions:

  • Piperazine Substitution: Introducing aryl or alkyl groups to modulate lipophilicity and target selectivity.

  • Methanamine Modification: Converting the primary amine to a secondary or tertiary amine to alter pharmacokinetics.

Preclinical Considerations

  • Toxicity: Piperazine derivatives generally exhibit low acute toxicity, but chronic exposure studies are essential.

  • Bioavailability: Prodrug strategies (e.g., phosphate esters) could improve aqueous solubility and absorption.

Recent Advances and Future Directions

Computational Modeling

Quantum mechanical calculations and molecular dynamics simulations could predict binding affinities for neurological targets, guiding synthetic efforts. Machine learning models trained on piperazine-containing drugs may identify novel applications for this compound .

Collaborative Research Opportunities

Partnerships with academic and industrial labs are critical to advancing in vitro and in vivo studies. Open-source databases could crowdsource structural-activity data, accelerating discovery.

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